molecular formula C24H16Cl2N2O4S B11532215 4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11532215
M. Wt: 499.4 g/mol
InChI Key: ZEXZCMFUAJSXOI-UVHMKAGCSA-N
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Description

4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, chlorophenyl groups, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Functionalization: Introduction of chlorophenyl and methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets within cells. This can include binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-[2-(2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}ACETYL)HYDRAZONO]METHYL}PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: Similar structure but with different functional groups.

    Indole Derivatives: Share some structural similarities and are also used in medicinal chemistry.

Uniqueness

The uniqueness of 4-[(E)-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H16Cl2N2O4S

Molecular Weight

499.4 g/mol

IUPAC Name

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H16Cl2N2O4S/c1-31-19-12-14(13-27-28-23(29)15-6-2-4-8-17(15)25)10-11-18(19)32-24(30)22-21(26)16-7-3-5-9-20(16)33-22/h2-13H,1H3,(H,28,29)/b27-13+

InChI Key

ZEXZCMFUAJSXOI-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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